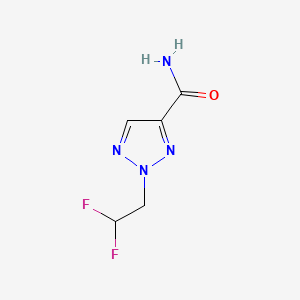
4-(2-Methyl-2-propanyl)benzyl 3-pyridinylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) is a chemical compound with a complex structure that includes a pyridine ring, a carbamic acid ester, and a tert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) typically involves the reaction of 3-pyridinol with [4-(1,1-dimethylethyl)phenyl]methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of alkyl-substituted pyridine derivatives.
科学的研究の応用
Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
類似化合物との比較
Similar Compounds
- Carbamic acid, dimethyl-, 3-pyridinyl ester
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, (5-methyl-3-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
(4-tert-butylphenyl)methyl N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)14-8-6-13(7-9-14)12-21-16(20)19-15-5-4-10-18-11-15/h4-11H,12H2,1-3H3,(H,19,20) |
InChIキー |
VBHPQNSGIHBFQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


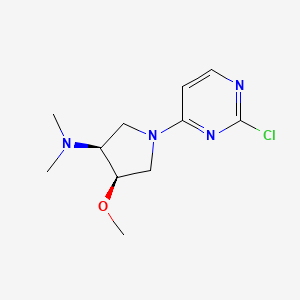
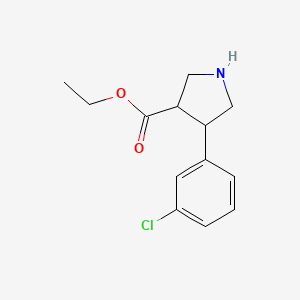

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
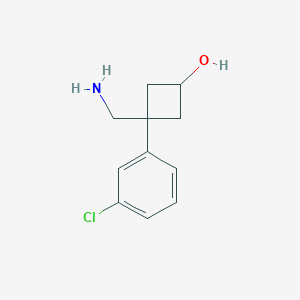
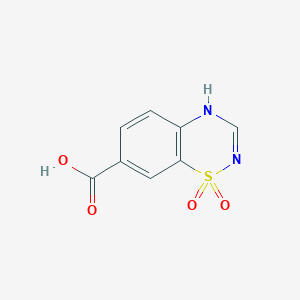
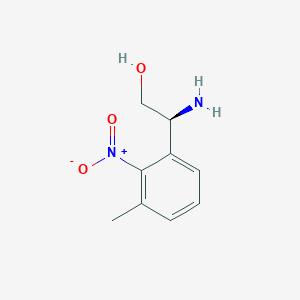
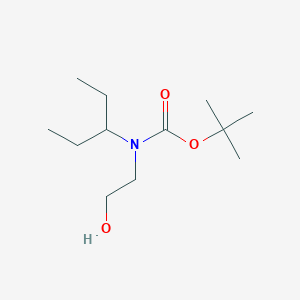
![rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis](/img/structure/B13553102.png)
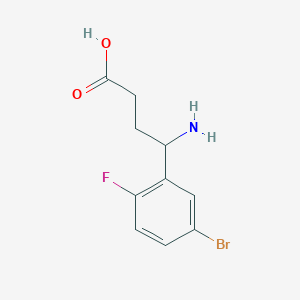
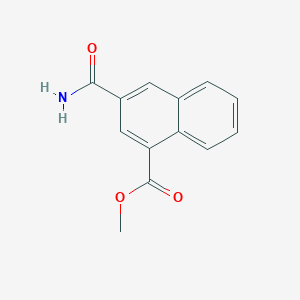
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
